molecular formula C4H4O3 B1195404 Tetronic acid CAS No. 4971-56-6

Tetronic acid

Cat. No.: B1195404
CAS No.: 4971-56-6
M. Wt: 100.07 g/mol
InChI Key: JCGNDDUYTRNOFT-UHFFFAOYSA-N
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Description

Tetronic acid is a type of polyamino acid that is used in various scientific and industrial applications. It is a biodegradable, water-soluble polymer that has a range of characteristics that make it a versatile material. It is used in the synthesis of polymers, in biocatalysis, and in the development of new materials for use in the medical and pharmaceutical industries.

Scientific Research Applications

  • Synthesis of Vulpinic and Pulvinic Acids from Tetronic Acid : this compound serves as a precursor for synthesizing vulpinic and pulvinic acids, pigments found in lichens and mushrooms. Key features include a two-step alkylidenation of benzyl tetronate and a Suzuki–Miyaura cross-coupling (Bourdreux et al., 2008).

  • Applications in Bioinorganic and Bioorganic Chemistry : Tetronic acids, due to their natural occurrence and biological activities, play roles in bioinorganic and bioorganic chemistry. This review discusses synthesis strategies and functionalized groups responsible for their properties (Athanasellis et al., 2010).

  • Use in Tetrablock Copolymer Research : Tetronic 908, a highly hydrophilic block copolymer, demonstrates interesting phase behavior, micellar structure, and linear rheology. Its transitions are influenced by temperature, concentration, and pH (Puig-Rigall et al., 2018).

  • Synthetic Strategies for Naturally Occurring Tetronic Acids : This review covers the synthetic progress in the field of naturally occurring tetronic acids, focusing on innovative methodologies for constructing tetronic subunits (Zografos & Georgiadis, 2006).

  • Silver-Catalyzed CO2 Incorporation into Conjugated Ynones : This study presents a method for synthesizing tetronic acids through the reaction of conjugated ynones with carbon dioxide, showcasing its versatility and efficiency (Sadamitsu et al., 2017).

  • [2+2]-Photocycloaddition Reactions of this compound Esters and Amides : this compound esters and amides are used in [2+2]-photocycloaddition reactions, leading to bi-, tri-, or tetracyclic products which can be utilized in various synthetic applications (Hehn et al., 2010).

  • Biological Activities and Biosynthetic Considerations : This research highlights the biological properties and biosynthetic considerations of this compound in natural products, including alkaloids, terpenes, macrolides, and tannins (Georgiadis, 2013).

  • Developments in Isolation and Biological Activities : Recent developments in isolating tetramic and tetronic acids, understanding their biosyntheses, and their biological activities, particularly those with medicinal and pharmacological relevance, are reviewed (Schobert & Schlenk, 2008).

Mechanism of Action

Target of Action

Tetronic acid is a versatile synthon that has been extensively investigated due to its crucial role in synthesizing heterocycles . It is characterized by a low pKa and is likely to be deprotonated under physiological conditions . Its structure makes it an excellent chelator of metallic cations . It has been proposed that the this compound moiety could be a steric and electronic mimic for carboxylate, phosphate, or sulfate groups .

Mode of Action

This compound interconverts between keto and enol tautomers . This interconversion, along with its ability to chelate metallic cations, plays a significant role in its interaction with its targets . For instance, spirodiclofen, a this compound derivative, is known to inhibit de novo lipid biosynthesis .

Biochemical Pathways

The biosynthetic origin of this compound is from α-amino and α-hydroxy acids . The C2–C3 segment of the this compound core almost always stems from acetate, a homologous fatty acid, or from malonate while the O–C5–C4 string is provided by a suitable activated α-hydroxy carboxylate . In the case of chlorothricin, a this compound derivative, it acts as an inhibitor of pyruvate carboxylase that catalyzes the anaplerotic CO2 fixation on synthetic media and it is able to inhibit cholesterol biosynthesis via the mevalomalonate pathway .

Pharmacokinetics

Information on the ADME properties of this compound is currently limited. Given its chemical properties, it is expected to have good bioavailability due to its ability to form salts under physiological conditions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, largely due to the wide range of compounds that can be synthesized from it. For instance, many natural products such as ascorbic acid (vitamin C), penicillic acid, pulvinic acids, and abyssomicins possess the β-keto-γ-butyrolactone motif of this compound . These compounds have various biological activities, including antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound and its derivatives can be influenced by environmental factors such as pH. Given its low pKa, this compound is likely to be deprotonated under physiological conditions, resulting in tetramate or tetronate salts . This property may affect its interaction with targets and its overall biological activity.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . This review covers the literature from 2017 to 2022, and it encompasses the different one-pot protocols for synthesizing a variety of heterocyclic molecules .

Biochemical Analysis

Biochemical Properties

Tetronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to chelate metal cations, making it an excellent binder of metallic ions such as sodium, calcium, and magnesium . This chelation property is crucial for its biological activity, as it can influence enzyme function and stability. This compound also interacts with enzymes involved in its biosynthesis and degradation, such as L-threonic acid dehydrogenase, which directs tetronic acids into different catabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives exhibit antibiotic, antiviral, antineoplastic, and anticoagulant activities . These effects are often mediated through the compound’s ability to chelate metal ions, which can alter the activity of metal-dependent enzymes and proteins . Additionally, this compound can impact cellular redox states and oxidative stress responses, further influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymes . This binding can lead to changes in enzyme conformation and activity, affecting various biochemical pathways. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can result in altered cellular responses and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong oxidizing agents or alkalis . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic and toxicological properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound and its derivatives can exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. It interacts with enzymes such as L-threonic acid dehydrogenase, which directs tetronic acids into specific catabolic pathways . These interactions can influence metabolic flux and the levels of metabolites in cells. This compound can also affect the metabolism of other compounds by modulating enzyme activity and cofactor availability .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to chelate metal ions can facilitate its transport across cell membranes and its accumulation in specific cellular compartments . This compound can also bind to proteins that mediate its localization and distribution within cells, influencing its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization can affect its activity and function, as it can interact with enzymes and proteins in different cellular environments. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

oxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGNDDUYTRNOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902467
Record name NoName_1711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-56-6
Record name Tetronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4971-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-oxo-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of a tetronic acid?

A1: Tetronic acids are characterized by a 4-hydroxy-2(5H)-furanone ring. [] This structure can exist in two tautomeric forms, with the enol form being predominant.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C4H4O3, and its molecular weight is 100.07 g/mol.

Q3: What are some key spectroscopic characteristics of tetronic acids?

A3: Spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for identifying and characterizing tetronic acids. For instance, the 1H NMR spectra of tetronic acids typically display characteristic signals corresponding to the protons on the furanone ring. [, ] Additionally, the carbonyl groups in the this compound structure give rise to distinctive absorption bands in the IR spectrum. [, ]

Q4: How stable are tetronic acids under different conditions?

A4: While generally stable, the stability of tetronic acids can vary based on the substituents present and the environmental conditions. For example, certain spiroepoxy-beta-lactones, synthesized from ketene dimers, can rearrange into tetronic acids under various conditions, highlighting their relative stability. []

Q5: Are there any studies on the dissolution and solubility of tetronic acids?

A5: While the provided research doesn't delve deeply into the dissolution and solubility of all tetronic acids, understanding these properties is crucial for their potential use in pharmaceuticals. Factors like pH and the type of media can significantly influence solubility, which directly impacts bioavailability and efficacy. []

Q6: What are some common synthetic routes to access tetronic acids?

A6: Numerous synthetic strategies have been developed over the years, highlighting the versatility of these compounds:

  • From α-(chloroacetyl)malonate: Treatment of readily prepared diethyl α-(chloroacetyl)malonate with triethylamine yields a key intermediate which can be converted to this compound and various substituted analogues. []
  • From 1,3-dioxolan-4-ones: This approach offers a versatile route to both 2-substituted and 3-substituted this compound derivatives by reacting the dioxolanone with appropriate nucleophiles. []
  • From 1,3-dioxin-4-ones: This method exploits the cycloreversion of 6-substituted 1,3-dioxin-4-ones to acylketenes, which can then be trapped intramolecularly or intermolecularly to furnish diverse this compound derivatives. []
  • From (S)-ketone cyanohydrins: This enantioselective approach utilizes biocatalysts to access enantiomerically pure starting materials, ultimately leading to optically active 5,5-disubstituted tetronic acids with high enantiomeric excesses. []
  • Solid-phase synthesis: This approach offers a convenient and efficient method for the synthesis of functionalized tetronic acids, utilizing a carbonate linker for ease of manipulation and mild cleavage conditions. []

Q7: How can tetronic acids be alkylated?

A7: The 4-oxygen of tetronic acids can be selectively alkylated, a useful transformation for synthesizing various derivatives:

  • Acid-catalyzed etherification: Treatment of tetronic acids with HCl in different alcohols yields the corresponding 4-alkoxy-5H-furan-2-ones. []
  • Using oxyphosphonium intermediates: This highly efficient method involves treating tetronic acids with triphenylphosphonium anhydride trifluoromethanesulfonate, facilitating regioselective alkylation with both primary and secondary alcohols. []

Q8: Can tetronic acids participate in cycloaddition reactions?

A8: Yes, studies have shown that this compound derivatives with strategically placed alkenes can undergo [2+2] photocycloaddition reactions. These reactions demonstrate potential for building complex structures, as exemplified by the synthesis of cembranoid diterpenes. []

Q9: What are some prominent biological activities exhibited by tetronic acids?

A9: Tetronic acids and their derivatives display a wide array of biological activities, making them attractive targets for drug discovery:

  • Hypocholesterolemic and antiaggregatory properties: Certain derivatives, like 4-(4-chlorophenyl)-2-hydroxythis compound, have demonstrated potential in lowering cholesterol levels and inhibiting platelet aggregation. []
  • Protein phosphatase inhibition: 3-Acylthis compound derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs), particularly cdc25B, a key enzyme in cell cycle regulation. []
  • Antimicrobial activity: Compounds like pestalotic acids A-G, featuring a furylidene this compound core, exhibit significant antimicrobial properties. []
  • HIV-1 protease inhibition: 3-Alkanoyl-5-hydroxymethyl this compound homologues and resistomycin have shown inhibitory activity against HIV-1 protease. []
  • Fungicidal and insecticidal activity: Various this compound hydrazinyl derivatives demonstrate potent fungicidal and insecticidal activity against a range of plant pathogens and pests. []

Q10: How do tetronic acids interact with their biological targets?

A10: The mechanism of action varies depending on the specific this compound derivative and its target. For instance, in the case of protein phosphatase inhibition, 3-acyltetronic acids likely act as phosphate mimics, competing for the active site of the enzyme. [] Further research is needed to fully elucidate the specific interactions and downstream effects for various this compound derivatives.

Q11: Are there any known cases of resistance to this compound-based compounds?

A11: While the provided research doesn't specifically address resistance mechanisms, it is a crucial aspect to consider when developing new drugs. Understanding potential resistance mechanisms and exploring strategies to overcome them will be crucial for the long-term success of this compound-based therapies.

Q12: How has computational chemistry been employed in this compound research?

A12: Computational tools are increasingly being used to understand and predict the properties and activities of tetronic acids:

  • QSAR (Quantitative Structure-Activity Relationship) studies: By correlating chemical structure with biological activity, QSAR models can help guide the design of more potent and selective this compound derivatives. Studies have successfully used 1H NMR and 13C NMR chemical shifts to develop QSAR models for the antifungal activity of phenylhydrazine-substituted tetronic acids. []

Q13: How do modifications to the this compound structure influence activity?

A13: The structure-activity relationship (SAR) is a critical aspect of drug development.

  • Substitution at the 3-position: This position offers significant opportunities for modulating biological activity. For example, 3-carboethoxy derivatives stimulate rice root growth, while removing the carboethoxy group leads to growth inhibition. []
  • Substitution at the 5-position: This position also plays a crucial role in determining biological activity. For example, incorporating a spiro cyclohexyl moiety at the 5-position significantly enhances the fungicidal activity of this compound derivatives. []
  • Introduction of various functional groups: Introducing different functional groups, such as hydrazinyl groups, can significantly alter biological activity, as seen with the increased insecticidal and acaricidal activities observed in certain derivatives. []

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